Home > Products > Screening Compounds P73233 > Trovafloxacin(1+)
Trovafloxacin(1+) -

Trovafloxacin(1+)

Catalog Number: EVT-1566346
CAS Number:
Molecular Formula: C20H16F3N4O3+
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trovafloxacin(1+) is an organic cation that is the conjugate acid of trovafloxacin, obtained by protonation of the primary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a trovafloxacin.
Overview

Trovafloxacin is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used in the treatment of various bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. Trovafloxacin has been studied extensively for its pharmacological properties, synthesis methods, and potential applications in clinical settings.

Source and Classification

Trovafloxacin is classified as a fluoroquinolone antibiotic and is derived from a series of synthetic processes aimed at enhancing the efficacy and reducing the side effects associated with earlier fluoroquinolones. It is often referred to by its chemical name, ethyl (1S,5S,6S)-7-(6-benzylidenylamino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. The compound has been subject to various studies aimed at understanding its pharmacokinetics, mechanisms of action, and potential toxicity profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of trovafloxacin involves several key steps that utilize imine-forming reactions and hydrolysis processes. The general synthetic route includes:

  1. Imine Formation: The initial step involves the reaction of benzaldehyde with an amine to form an imine intermediate. This reaction typically occurs under reflux conditions in the presence of a tertiary amine base such as triethylamine .
  2. Formation of Intermediates: The imine compound can be purified through recrystallization or used directly in subsequent reactions without purification. The formation of intermediates is crucial for the synthesis of the final product .
  3. Hydrolysis: Trovafloxacin acid salts are produced by hydrolyzing the imine intermediates using mineral acids such as methanesulfonic acid or hydrochloric acid in the presence of water. This step is essential for removing protecting groups and forming the active antibiotic compound .
  4. Final Product Isolation: The final product can be isolated through cooling and filtration or further purification techniques such as high-performance liquid chromatography .
Molecular Structure Analysis

Structure and Data

Trovafloxacin has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The molecular formula is C22H22F3N3O3C_{22}H_{22}F_{3}N_{3}O_{3}, with a molecular weight of approximately 429.43 g/mol. Its structure includes:

  • A naphthyridine core
  • Fluorinated phenyl groups
  • An azabicyclo structure that enhances its interaction with bacterial enzymes

The three-dimensional conformation plays a significant role in its binding affinity to target enzymes involved in DNA replication.

Chemical Reactions Analysis

Reactions and Technical Details

Trovafloxacin undergoes several chemical reactions during its synthesis:

  1. Imine Formation Reaction: The reaction between an aldehyde (benzaldehyde) and an amine leads to the formation of an imine intermediate, which serves as a precursor for further reactions.
  2. Hydrolysis Reaction: The hydrolysis of the imine intermediate using mineral acids results in the formation of trovafloxacin acid salts. This reaction involves breaking down ester bonds and removing protective groups under acidic conditions .
  3. Stability Studies: Research has shown that trovafloxacin exhibits stability under physiological conditions, with minimal metabolic degradation observed within several hours post-administration in human subjects .
Mechanism of Action

Process and Data

Trovafloxacin exerts its antibacterial effects primarily through the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for:

  • DNA Replication: By interfering with DNA supercoiling, trovafloxacin prevents proper DNA replication.
  • Transcription: Inhibition of these enzymes also affects RNA synthesis, leading to reduced protein production necessary for bacterial survival.

Studies have demonstrated that trovafloxacin can suppress cytokine production in human monocytes, indicating its potential impact on inflammatory responses during infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trovafloxacin exhibits several notable physical and chemical properties:

These properties influence its formulation for clinical use and affect its pharmacokinetic profiles.

Applications

Scientific Uses

Trovafloxacin is primarily utilized in clinical settings for treating infections caused by susceptible bacteria, including:

  • Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Skin Infections: Used in treating complicated skin and soft tissue infections.
  • Urinary Tract Infections: Demonstrated efficacy against various strains causing urinary tract infections.

Additionally, research continues into its potential applications beyond traditional antibiotic use, including studies on drug-induced liver toxicity and immune response modulation .

Chemical Structure and Synthesis of Trovafloxacin

Bicyclic Fluoronaphthyridone Core Architecture

Trovafloxacin(1+) centers around a 1,8-naphthyridone bicyclic heteroaromatic system, characterized by a nitrogen-rich fused ring structure. The core consists of a pyridopyrimidine scaffold where positions C-6 and C-8 are substituted with fluorine atoms, forming a 6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid framework. This electron-deficient system is critical for DNA gyrase/topoisomerase IV inhibition, enabling broad-spectrum antibacterial activity [1] [4]. The C-7 position is functionalized with a 3-azabicyclo[3.1.0]hexane moiety, while the N-1 position carries a 2,4-difluorophenyl group, enhancing both Gram-positive coverage and cellular penetration [1] [3].

Table 1: Key Structural Features of Trovafloxacin's Bicyclic Core

PositionSubstituentRole in Bioactivity
N-12,4-DifluorophenylEnhances DNA binding affinity
C-3Carboxylic acidChelates Mg²⁺ in enzyme active site
C-6FluorineIncreases membrane permeability
C-76-Amino-3-azabicyclo[3.1.0]hexaneBroadens spectrum against Gram-positives
C-8FluorineStabilizes drug-enzyme complex

Pharmacokinetic studies confirm this architecture enables efficient tissue penetration, with inflammatory fluid concentrations reaching 64% of plasma levels within 4 hours post-administration [3]. The fluoronaphthyridone system’s planar rigidity optimizes intercalation into bacterial DNA, while the C-3 carboxylate forms essential salt bridges with topoisomerase residues [1] [4].

Stereochemical Configuration and Thermodynamic Stability

The 3-azabicyclo[3.1.0]hexane moiety at C-7 exhibits cis-ring fusion between the cyclopropane and pyrrolidine rings, with the C-6 amino group adopting an endo-configuration relative to the bicyclic system. This stereochemistry is thermodynamically favored due to minimized steric strain and torsional energy, as confirmed by X-ray crystallography and computational modeling [1] [7]. The absolute stereochemistry is designated as (1α,5α,6α), reflecting the stereospecific arrangement where substituents occupy pseudo-equatorial positions [2].

Table 2: Stability Comparison of Trovafloxacin Stereoisomers

ConfigurationRelative Energy (kcal/mol)Biological ActivitySynthetic Accessibility
(1α,5α,6α) cis0 (reference)HighThermodynamically controlled
(1α,5β,6β) trans+3.2LowNot observed in synthesis
(1β,5α,6α) cis+1.8ModerateKinetic product

The cis-fused bicyclic system demonstrates exceptional conformational rigidity, preventing epimerization under physiological conditions. This stability arises from the cyclopropane ring’s geometric constraints, which lock the pyrrolidine in a puckered conformation optimal for target engagement. Molecular dynamics simulations reveal the endo-6-amino group maintains hydrogen bonding with Asn46 of DNA gyrase even during protein flexing, explaining the compound’s sustained bactericidal effects [1] [4].

Synthetic Pathways: 1,3-Dipolar Cycloaddition and Curtius Rearrangement

1,3-Dipolar Cycloaddition

Synthesis commences with a regioselective 1,3-dipolar cycloaddition between ethyl diazoacetate and N-Cbz-3-pyrroline (1), producing pyrrazolidine intermediate (3). This reaction proceeds under mild heating (60–80°C) via a concerted mechanism, with the diazo compound acting as a 1,3-dipole and the enamine as a dipolarophile. The exo transition state favors formation of the cis-fused pyrrazolidine due to secondary orbital interactions [1] [9].

Pyrolysis and Ring Expansion

Pyrolysis of pyrrazolidine (3) at 180–200°C induces nitrogen extrusion, yielding the bicyclic cyclopropylpyrrolidine (4). This critical step involves diradical intermediates that collapse to form the strained cyclopropane ring. The reaction’s stereospecificity ensures exclusive cis-fusion, with the ester group adopting the thermodynamically stable equatorial orientation [1].

Curtius Rearrangement

The pivotal transformation employs Curtius rearrangement to convert the ester to a protected amine:

  • Saponification: Ester (4) hydrolyzes to carboxylic acid (5) using NaOH/EtOH.
  • Azide Formation: Acid (5) reacts with diphenylphosphoryl azide (DPPA) via a mixed anhydride intermediate, generating acyl azide (6) [5] [9].
  • Isocyanate Formation: Thermal decomposition of (6) at 50°C induces [1,2]-shift to isocyanate (7) with complete retention of stereochemistry.
  • Trapping: tert-Butanol nucleophilically attacks (7), furnishing Boc-protected amine (8) in 85% yield [1] [6].

Table 3: Key Steps in Trovafloxacin Synthesis

StepReactionReagents/ConditionsIntermediatePurpose
11,3-Dipolar CycloadditionEthyl diazoacetate, 60°CPyrrazolidine (3)Forms fused tricyclic core
2Pyrolysis180°C, solvent-freeCyclopropylpyrrolidine (4)Generates bicyclic scaffold
3SaponificationNaOH, EtOH, refluxCarboxylic acid (5)Activates for rearrangement
4Curtius RearrangementDPPA, t-BuOH, 50°CBoc-amine (8)Installs protected amine

The Curtius rearrangement’s complete stereoretention is essential for preserving the (1α,5α,6α) configuration. Its superiority over Hoffman or Schmidt rearrangements lies in milder conditions and compatibility with acid-labile groups [5] [6] [9].

Key Intermediates: Pyrrazolidine Derivatives and tert-Butyloxycarbonyl Protection

Pyrrazolidine Intermediate (3)

This transient tricyclic compound contains a thermolabile N–N bond that facilitates nitrogen elimination during pyrolysis. Its cis-decahydropyrrolo[1,2-c]pyrazine skeleton is unstable above 0°C, requiring immediate use after isolation. The stereochemistry at C-3a and C-6a dictates the final product’s configuration, with the cis-isomer forming exclusively due to kinetic control during cycloaddition [1].

tert-Butyloxycarbonyl (Boc) Protection

The Boc group in intermediate (8) serves critical functions:

  • Steric Shielding: The bulky tert-butoxy moiety prevents racemization at C-6 during downstream reactions.
  • Acid-Labile Deprotection: Boc cleavage occurs cleanly with trifluoroacetic acid (TFA) without disturbing the cyclopropane ring or fluoronaphthyridone core [8].
  • Crystallinity Enhancement: Improves purification by converting oily amines to crystalline carbamates [5] [8].

After Boc installation, catalytic hydrogenation removes the Cbz group from (8), yielding secondary amine (9). This intermediate then displaces fluorine at C-7 of ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (10) under SNAr conditions (DIPEA, DMF, 80°C). The final hydrolysis of the ethyl ester provides trovafloxacin free acid [1] [7].

Table 4: Key Intermediates in Trovafloxacin Synthesis

IntermediateChemical NameRoleKey Transformation
(3)Ethyl 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylateCycloadductPyrolysis to bicyclic core
(8)tert-Butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylateAmine protectorCurtius rearrangement product
(9)(1R,5S,6S)-6-Amino-3-azabicyclo[3.1.0]hexaneNucleophileDisplaces C-7 fluorine in naphthyridine

The Boc group’s orthogonal deprotection relative to other protecting groups enables sequential functionalization, proving indispensable for large-scale synthesis. Industrial processes employ continuous-flow Curtius rearrangement to enhance safety during acyl azide handling [5] [6] [8].

Properties

Product Name

Trovafloxacin(1+)

IUPAC Name

[(1S,5R)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]azanium

Molecular Formula

C20H16F3N4O3+

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/p+1/t10-,11+,16?

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-O

Canonical SMILES

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.